N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Catalog No.
S3267664
CAS No.
865544-50-9
M.F
C13H15BrN2OS
M. Wt
327.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiaz...

CAS Number

865544-50-9

Product Name

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide

Molecular Formula

C13H15BrN2OS

Molecular Weight

327.24

InChI

InChI=1S/C13H15BrN2OS/c1-3-5-12(17)15-13-16(4-2)10-7-6-9(14)8-11(10)18-13/h6-8H,3-5H2,1-2H3

InChI Key

FCZNXRCUWJOQEC-FYWRMAATSA-N

SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC

solubility

not available

Anticancer Research

Specific Scientific Field

Medicinal chemistry and oncology.

Summary of the Application

The compound has shown promise as an anticancer agent. Cancer remains a significant global health challenge, and the search for novel chemotherapeutics is ongoing. This compound’s ability to selectively target tumor cells makes it an attractive candidate for further investigation.

Experimental Procedures

    Synthesis: The compound can be synthesized through a copper-catalyzed one-pot reaction.

    Cytotoxicity Assays: The synthesized compound is evaluated in vitro against human cancer cell lines (e.g., MCF-7 and HeLa). Standard drugs like Cisplatin serve as controls.

    Antibacterial Activity: The compound’s antibacterial activity is also assessed against different bacterial strains, comparing it to positive control drugs (e.g., Streptomycin).

Results

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a butanamide group. The compound exhibits a bromo substituent at the 6-position of the benzothiazole ring, which is known to influence its reactivity and biological properties. The presence of the ethyl group and the dihydro configuration further contribute to its chemical uniqueness.

The chemical reactivity of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can be attributed to the electrophilic nature of the bromine atom and the potential for nucleophilic attack at the nitrogen atom in the butanamide group. Common reactions may include:

  • Nucleophilic substitution: The bromine can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Condensation reactions: The compound may undergo condensation with aldehydes or ketones to form Schiff bases.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities, including:

  • Antimicrobial properties: Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Antioxidant activity: The structure allows for electron donation, which stabilizes free radicals, making it a potential candidate for antioxidant applications .

The specific biological activity of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide requires further investigation to elucidate its pharmacological potential fully.

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves several steps:

  • Formation of the benzothiazole ring: This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Bromination: The introduction of the bromine atom at the 6-position can be performed using brominating agents such as N-bromosuccinimide.
  • Amidation: The final step involves reacting the benzothiazole derivative with butyric acid or its derivatives to form the butanamide linkage.

These steps may vary based on specific laboratory conditions and desired yield.

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it may serve as a lead compound in drug discovery for antimicrobial or antioxidant therapies.
  • Agricultural chemicals: Its structural characteristics could make it suitable for developing new pesticides or fungicides.

Interaction studies involving N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide would focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.

Several compounds share structural similarities with N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
BenzothiazoleCore structure similar to benzothiazoleAntimicrobialLacks additional substituents affecting reactivity
6-Bromo-benzothiazoleContains bromine at 6-positionAntioxidantSimple structure with no amide functionality
EthylbenzothiazoleEthyl group substitutionVariable activityLacks halogen substituents affecting potency

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide stands out due to its combination of both bromo and ethyl groups along with an amide linkage, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

3.8

Dates

Last modified: 08-19-2023

Explore Compound Types